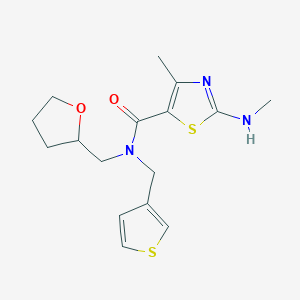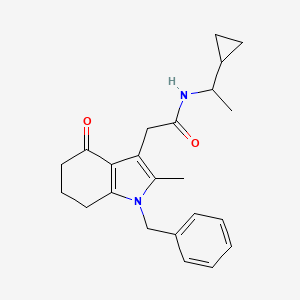![molecular formula C16H14N2O B3816224 [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol](/img/structure/B3816224.png)
[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol
Overview
Description
[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to another phenyl group with a methanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol typically involves the formation of the pyrazole ring followed by its attachment to the phenyl groups. One common method involves the reaction of hydrazine derivatives with ethyl acetoacetate to form the pyrazole ring . The pyrazole ring is then coupled with phenyl groups through various organic reactions, such as Suzuki coupling or other cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions or the use of green chemistry approaches to minimize environmental impact . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its pyrazole ring is known to interact with various biological targets, making it useful in biochemical assays .
Medicine
Medicinally, this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anti-inflammatory, antioxidant, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
3-Methyl-1-phenyl-5-pyrazolone: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol is unique due to its dual phenyl groups and methanol substituent, which provide distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
[3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-7-8-17-18-16/h1-10,19H,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVRMWVFQZJNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{[2-(methoxymethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B3816144.png)
![methyl 5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3816151.png)
![8-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)quinoline](/img/structure/B3816155.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B3816168.png)
![4-[5-(8-chloroquinolin-2-yl)-4-phenyl-1H-imidazol-1-yl]butan-1-ol](/img/structure/B3816177.png)
![[3-(4-Fluorophenyl)phenyl]-[3-(hydroxymethyl)-3-[(2-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B3816186.png)

![1-(Diethylamino)-3-[5-(diethylaminomethyl)-2-methoxyphenoxy]propan-2-ol](/img/structure/B3816198.png)

![2-[[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]methyl]pyridine-3-carboxylic acid](/img/structure/B3816203.png)
![3-(1H-indol-4-ylmethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3816206.png)
![1-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3816215.png)
![2-{1-[(5-phenylisoxazol-3-yl)carbonyl]pyrrolidin-2-yl}pyridine](/img/structure/B3816232.png)
![1-(cyclohexylmethyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3816238.png)
